Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Description
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate (CAS: 4306527) is a β-amino ester derivative characterized by a 3-methoxyphenyl substituent at the β-amino position. Its molecular formula is C₁₂H₁₇NO₃ (MW: 223.27 g/mol), with the SMILES notation CCOC(=O)CC(C1=CC(=CC=C1)OC)N . The compound is synthesized via the Rodionov reaction, starting from substituted aldehydes followed by esterification, a method shared with structurally related analogs like ethyl 3-amino-3-(3-pyridyl)propanoate . The 3-methoxy group on the phenyl ring confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. This compound is a key intermediate in drug discovery, particularly for αvβ6 integrin antagonists targeting pulmonary fibrosis .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIRKMXFGLHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Properties : Research indicates that it may interact with specific molecular targets involved in cancer progression, potentially leading to the development of novel anticancer drugs .
Biological Studies
The compound has been studied for its interactions with biological molecules:
- Binding Affinity Studies : this compound exhibits significant binding affinity to various receptors, which is crucial for understanding its mechanism of action .
- Pharmacokinetics : Investigations into its absorption and metabolism have shown rapid distribution across tissues, indicating its potential efficacy as a therapeutic agent .
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models with induced inflammation. Results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment.
Case Study 2: Anticancer Research
A recent study explored the compound's effect on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: 3-Methoxy vs. Electron-Withdrawing Groups (e.g., NO₂, F): The 3-nitro derivative (MW 268.69) shows reduced stability due to nitro group reactivity, while the 3-fluoro analog balances lipophilicity and metabolic resistance . Steric Modifications: The 4-isopropoxy-3-methoxy derivative (MW 281.35) introduces steric hindrance, which may impact solubility and synthetic yields .
Spectral and Analytical Data
- IR/NMR Trends : The 3-methoxy group in the target compound shows characteristic C-O stretching at ~1250 cm⁻¹ in IR, distinct from the C-F vibration (~1100 cm⁻¹) in the 3-fluoro analog .
- HRMS Validation : All analogs, including the 3-methoxyphenyl compound, are confirmed via HRMS with <2 ppm mass accuracy .
Biological Activity
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities that are essential for its application in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the molecular formula and features an amino group, a methoxyphenyl group, and an ester functional group. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme-substrate interactions. This property makes it useful in studying enzyme kinetics and mechanisms.
- Receptor Binding : The methoxyphenyl group enhances hydrophobic interactions with various receptors, which can modulate receptor activity and influence downstream signaling pathways.
1. Antimicrobial Activity
Research has indicated that various derivatives of propanoic acid exhibit antimicrobial properties. This compound has been evaluated for its efficacy against specific bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cell death .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 11.0 | HeLa cells |
| Doxorubicin | 2.29 | HeLa cells |
3. Neurological Effects
Recent research has explored the potential neuroprotective effects of similar compounds targeting metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders. Compounds that interact with mGluR subtypes have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease . this compound may share these properties due to structural similarities.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : Variations in the methoxy group position significantly influence binding affinity and biological activity. For instance, para-substituted derivatives often exhibit enhanced potency compared to ortho or meta substitutions .
- Functional Group Modifications : Altering the amino group can lead to changes in solubility and bioavailability, impacting overall efficacy .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of propanoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A series of experiments evaluated the anticancer activity of this compound on various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
